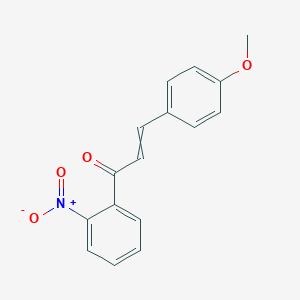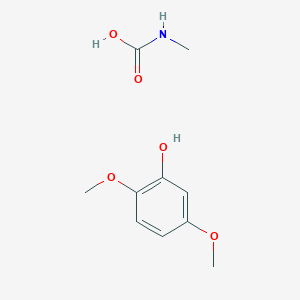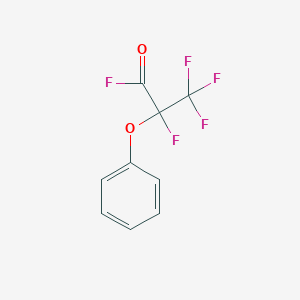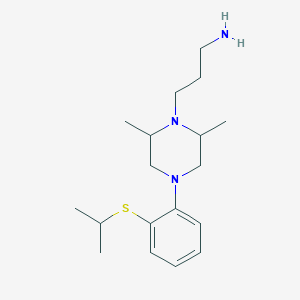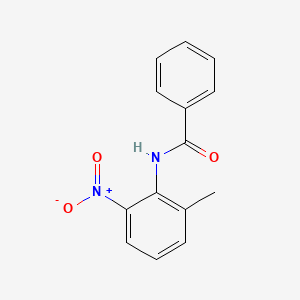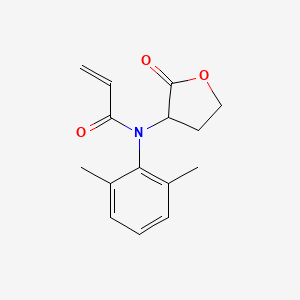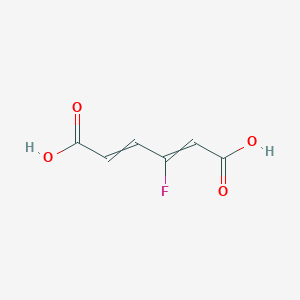
3-Fluorohexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorohexa-2,4-dienedioic acid is an organic compound characterized by the presence of a fluorine atom and two conjugated double bonds within a six-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorohexa-2,4-dienedioic acid can be achieved through various methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorohexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
3-Fluorohexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It serves as a useful building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound’s derivatives have shown promising anticancer activities in leukemia cells.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can undergo directed Heck-decarboxylate coupling, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid with trans-double bonds at positions 2 and 4, used as a food preservative.
Trans-trans-muconic acid: Another dienedioic acid used as a building block in organic synthesis.
Uniqueness
3-Fluorohexa-2,4-dienedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to other dienedioic acids. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
76799-86-5 |
|---|---|
Formule moléculaire |
C6H5FO4 |
Poids moléculaire |
160.10 g/mol |
Nom IUPAC |
3-fluorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11) |
Clé InChI |
OZSAECPLLVFZIE-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


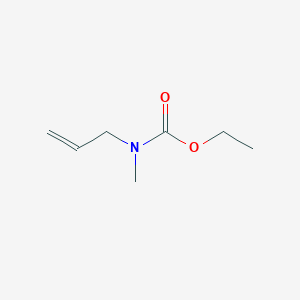
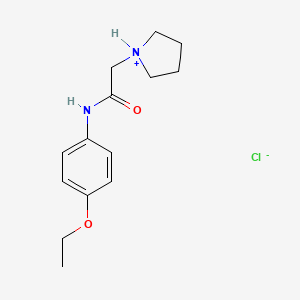

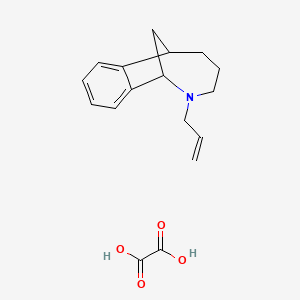
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

